molecular formula C22H27FN2O B6045908 N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine

N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine

Cat. No. B6045908
M. Wt: 354.5 g/mol
InChI Key: MQTJVGWFPYSRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine, commonly known as FPPP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It is a potent psychostimulant and has been extensively studied for its scientific research applications.

Mechanism of Action

FPPP exerts its effects by binding to the dopamine and norepinephrine transporters and inhibiting their reuptake. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn activates their respective receptors. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in the observed effects of FPPP.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and motivation. It also enhances the activity of these neurotransmitters by inhibiting their reuptake. FPPP has been shown to increase heart rate, blood pressure, and body temperature, indicating its stimulant properties.

Advantages and Limitations for Lab Experiments

FPPP has several advantages as a research tool. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it a valuable tool for investigating the role of these neurotransmitters in the brain. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, FPPP has several limitations as well. It has a short half-life, which limits its usefulness in long-term studies. It is also a controlled substance, which restricts its availability and use.

Future Directions

There are several future directions for research on FPPP. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of FPPP's effects on other neurotransmitter systems, such as serotonin and acetylcholine. Additionally, FPPP could be used as a tool to investigate the role of dopamine and norepinephrine in various neurological and psychiatric disorders. Overall, FPPP has the potential to be a valuable research tool for investigating the neurochemical basis of behavior and cognition.

Synthesis Methods

The synthesis of FPPP involves the reaction of N-benzylpiperidine with 4-fluorophenylacetic acid and N-methylmorpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

FPPP has been extensively studied for its scientific research applications, especially in the field of neuroscience. It is used as a tool to investigate the role of dopamine and norepinephrine neurotransmitters in the brain. FPPP has been shown to increase the release of these neurotransmitters and enhance their activity in the brain, leading to increased alertness, attention, and motivation.

properties

IUPAC Name

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O/c1-24(16-19-6-3-2-4-7-19)21-8-5-15-25(17-21)22(26)14-11-18-9-12-20(23)13-10-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJVGWFPYSRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine

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